molecular formula C10H13NO B14563703 1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one CAS No. 61857-23-6

1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one

Cat. No.: B14563703
CAS No.: 61857-23-6
M. Wt: 163.22 g/mol
InChI Key: KFMGADAHWTZQPL-UHFFFAOYSA-N
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Description

1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one is a complex organic compound characterized by a cyclopentadiene ring substituted with a dimethylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography to isolate the target compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler analog with a similar cyclopentadiene ring structure.

    Dimethylaminomethylene derivatives: Compounds with similar dimethylamino and methylene groups.

Uniqueness

1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one is unique due to its combination of a cyclopentadiene ring with a dimethylamino group and an ethanone moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61857-23-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-[5-(dimethylaminomethylidene)cyclopenta-1,3-dien-1-yl]ethanone

InChI

InChI=1S/C10H13NO/c1-8(12)10-6-4-5-9(10)7-11(2)3/h4-7H,1-3H3

InChI Key

KFMGADAHWTZQPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC1=CN(C)C

Origin of Product

United States

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